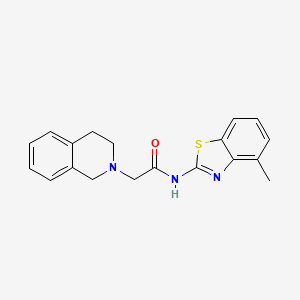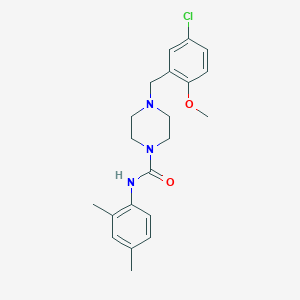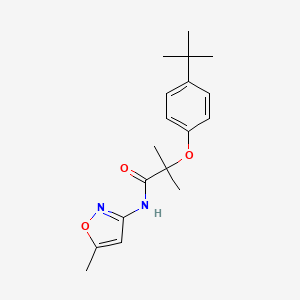
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
描述
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as DMBA-N-Me and is a derivative of benzothiazole and isoquinoline.
作用机制
The mechanism of action of DMBA-N-Me is not fully understood, but it is believed to exhibit its anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. DMBA-N-Me has also been found to bind to amyloid-beta protein and inhibit its aggregation, which is a hallmark of Alzheimer's disease. In photodynamic therapy, DMBA-N-Me acts as a photosensitizer and generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
DMBA-N-Me has been found to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to inhibit the aggregation of amyloid-beta protein, which is associated with Alzheimer's disease. In photodynamic therapy, DMBA-N-Me has been found to induce cell death in cancer cells upon exposure to light.
实验室实验的优点和局限性
One of the advantages of DMBA-N-Me is its potential as a fluorescent probe for the detection of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, DMBA-N-Me has been found to exhibit anti-cancer activity in various cancer cell lines, which makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of DMBA-N-Me is its potential toxicity, which needs to be further studied before it can be used in clinical applications.
未来方向
There are several future directions for the study of DMBA-N-Me. One direction is the further study of its anti-cancer activity and its potential as an anti-cancer drug. Another direction is the development of DMBA-N-Me as a fluorescent probe for the detection of amyloid-beta protein in vivo. Additionally, further studies are needed to determine the potential toxicity of DMBA-N-Me and its safety for use in clinical applications.
Conclusion:
DMBA-N-Me is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It has been found to exhibit anti-cancer activity, potential as a fluorescent probe for the detection of amyloid-beta protein, and potential as a photosensitizer in photodynamic therapy. Further studies are needed to fully understand its mechanism of action, potential toxicity, and safety for use in clinical applications.
科学研究应用
DMBA-N-Me has been extensively studied for its potential application in various fields of research. It has been found to exhibit anti-cancer activity and has been studied for its potential as an anti-cancer drug. DMBA-N-Me has also been studied for its potential as a fluorescent probe for the detection of amyloid-beta protein, which is associated with Alzheimer's disease. Additionally, DMBA-N-Me has been studied for its potential as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-5-4-8-16-18(13)21-19(24-16)20-17(23)12-22-10-9-14-6-2-3-7-15(14)11-22/h2-8H,9-12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSMYPQWQWZZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)
![3-benzyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4840579.png)

![(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)

![2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B4840610.png)
![1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840613.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4840621.png)
![5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840632.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4840648.png)
![2-(3,4-diethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B4840658.png)
![4-({3-[(2-benzylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840660.png)
![methyl 2-[(3-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4840663.png)